6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot, four-component reaction. This method involves the reaction of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . The reaction is typically carried out under mild conditions, providing high yields and shorter reaction times. The use of eco-friendly catalysts, such as choline chloride-based thiourea, has been reported to enhance the efficiency and environmental friendliness of the synthesis .
Chemical Reactions Analysis
6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications, including:
Medicinal Chemistry: It exhibits antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Biological Studies: The compound has been evaluated for its potential as an inhibitor of human Chk1 kinase, which is involved in DNA damage response.
Industrial Applications: It can be used in the development of biodegradable agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anticancer and antibacterial activities . Additionally, it can inhibit specific enzymes, such as Chk1 kinase, affecting cellular pathways involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds to 6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:
- 6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C22H19ClN4O |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
6-amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19ClN4O/c1-2-6-18-20-19(14-9-11-15(23)12-10-14)17(13-24)21(25)28-22(20)27(26-18)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,25H2,1H3 |
InChI Key |
OENLGNLZUMRIJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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